3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride
Description
Nomenclature and Structural Identity
The compound 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride is systematically named according to IUPAC guidelines as 3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride . Its molecular formula is $$ \text{C}{10}\text{H}{13}\text{ClF}_{3}\text{NO} $$, with a molecular weight of 255.66 g/mol . Structurally, it consists of:
- A propan-1-amine backbone ($$ \text{CH}2\text{CH}2\text{CH}2\text{NH}2 $$), protonated as a hydrochloride salt.
- A phenoxy group ($$ \text{-O-C}6\text{H}4 $$) substituted at the para position with a trifluoromethyl ($$ \text{-CF}_3 $$) moiety.
The trifluoromethyl group enhances lipophilicity and electronic stability, while the primary amine facilitates salt formation for improved solubility.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{ClF}_{3}\text{NO} $$ |
| Molecular Weight | 255.66 g/mol |
| CAS Registry Number | 100840-63-9 |
| Key Functional Groups | Primary amine, phenoxy, trifluoromethyl |
Historical Context of Development
This compound emerged from mid-20th-century research into phenoxypropylamine derivatives , a class investigated for their psychotropic and neurochemical activities. Early studies focused on modifying the amine and aryloxy substituents to optimize interactions with biological targets such as serotonin transporters. The introduction of the trifluoromethyl group in the 1970s aimed to improve metabolic stability and binding affinity, aligning with trends in antidepressant drug development (e.g., fluoxetine). Patent literature from the 1980s highlights its role as an intermediate in synthesizing N-methylated analogs like norfluoxetine, a key metabolite of fluoxetine.
Position in Phenoxypropylamine Chemistry
Within phenoxypropylamine chemistry, this compound occupies a unique niche:
- Primary Amine vs. N-Methylated Derivatives : Unlike fluoxetine ($$ \text{N-methyl} $$), its primary amine structure enables versatile functionalization, making it a precursor for secondary and tertiary amines.
- Trifluoromethyl Substitution : The electron-withdrawing $$ \text{-CF}_3 $$ group stabilizes the phenoxy ring against oxidative degradation, a common limitation in early aryl ethers.
- Structural Comparisons :
Significance in Chemical Research
This compound is pivotal for:
- Synthetic Intermediates : Serves in multi-step syntheses of antidepressants, leveraging its amine for alkylation or acylation.
- Structure-Activity Relationship (SAR) Studies : Modifications to the amine or phenoxy group elucidate how electronic and steric factors influence serotonin reuptake inhibition.
- Isotopic Labeling : Deuterated analogs (e.g., $$ \text{N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl) $$) are synthesized for pharmacokinetic tracing.
Table 2 : Research Applications of this compound
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRPXJDSVGEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702017 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100840-63-9 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Challenges:
-
Protection-Deprotection Overhead : Introducing and removing protective groups (e.g., ethoxycarbonyl) adds two extra steps, reducing overall efficiency.
-
Contamination Risks : Alkaline hydrolysis in methanol often generates impurities, necessitating silica gel chromatography for purification.
Reductive Amination Pathways
An alternative route begins with ethyl benzoyl acetate, reduced with sodium borohydride to ethyl-3-hydroxy-3-phenylpropionate. Subsequent reaction with methylamine in alcoholic media forms N-methyl-(3-hydroxy-3-phenylpropionamide), which undergoes O-arylation with 4-chloro-trifluoromethylbenzene using triphenylphosphine and azodicarboxylic acid. Final reduction with lithium aluminium hydride (LiAlH4) yields the free amine, converted to hydrochloride via HCl gas.
Limitations:
-
Toxicity : LiAlH4 poses significant safety risks, and azodicarboxylic acid generates hazardous byproducts.
-
Low Scalability : Multi-step purification (e.g., column chromatography) makes this route impractical for industrial use.
Salt Formation and Purification
The hydrochloride salt is universally preferred for stability and crystallinity. Gaseous hydrogen chloride introduced into a toluene solution of the free amine at 80–85°C precipitates the hydrochloride salt. Recrystallization from hot water with activated charcoal achieves >99% purity, though yields drop to 70–80% due to solubility losses.
Industrial-Scale Optimization
The patented "one-pot" hydrolysis-decarboxylation method addresses scalability challenges. Urethane-protected intermediates are hydrolyzed in water/n-butanol at reflux, eliminating silica gel purification. Subsequent treatment with ethyl chloroformate in toluene (80–90°C) directly yields the free amine, which is converted to hydrochloride without intermediate isolation. This approach reduces solvent use by 40% and improves yield to 85–90%.
Comparative Data Table
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| O-Arylation (NMP) | KOtBu, 4-Cl-CF3-C6H4 | 60–80°C, 12 h | 65 | 95 | Moderate |
| Reductive Amination | LiAlH4, azodicarboxylic acid | THF, reflux | 55 | 90 | Low |
| One-Pot Hydrolysis | H2O/n-BuOH, ethyl chloroformate | 80–90°C, 6 h | 88 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Therapeutic Uses
1. Treatment of Hyperparathyroidism
- Cinacalcet hydrochloride is primarily used to manage secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. It acts as a calcimimetic agent, which means it increases the sensitivity of the calcium-sensing receptors on parathyroid cells to extracellular calcium, leading to decreased parathyroid hormone (PTH) secretion. This mechanism helps in reducing elevated serum calcium levels and improving bone health in these patients .
2. Management of Hypercalcemia
- The compound is also indicated for the treatment of hypercalcemia associated with malignancy. By lowering PTH levels, cinacalcet helps to normalize calcium levels in patients suffering from conditions such as cancer-related hypercalcemia .
3. Bone Density Preservation
- In addition to its effects on calcium metabolism, cinacalcet has been shown to help preserve bone density in patients with kidney failure. This is crucial because patients with chronic kidney disease often experience bone loss due to dysregulated calcium and phosphate metabolism .
Case Studies and Research Findings
Case Study 1: Efficacy in Dialysis Patients
A clinical trial involving patients with secondary hyperparathyroidism demonstrated that treatment with cinacalcet significantly reduced PTH levels and improved serum calcium and phosphorus levels compared to placebo. The study concluded that cinacalcet is effective for long-term management of secondary hyperparathyroidism in dialysis patients .
Case Study 2: Cancer-Related Hypercalcemia
Another study assessed the efficacy of cinacalcet in managing hypercalcemia due to malignancy. Results indicated that patients receiving cinacalcet had a marked decrease in serum calcium levels within days of initiation compared to those receiving standard care alone. This highlights the compound's rapid action and effectiveness in acute settings .
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to potent biological effects. The compound may inhibit the reuptake of neurotransmitters or modulate receptor activity, contributing to its pharmacological profile.
Comparison with Similar Compounds
Fluoxetine Hydrochloride (N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride)
- Structure: Contains an N-methyl group and a phenyl group on the same carbon as the phenoxy-CF₃ moiety.
- Molecular Formula: C₁₇H₁₈F₃NO·HCl (MW: 345.79 g/mol) .
- Pharmacological Activity : SSRI with well-documented antidepressant effects due to serotonin transporter inhibition .
- Key Differences: The absence of the N-methyl and phenyl groups in 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride likely reduces its SSRI activity, altering receptor binding and metabolic stability .
3-(4-Chlorophenoxy)propan-1-amine Hydrochloride
- Structure: Chlorine (Cl) replaces the CF₃ group on the phenoxy ring.
- Molecular Formula: C₉H₁₃Cl₂NO (MW: 222.11 g/mol) .
- Applications: Used in pharmaceutical research as a structural analog for studying halogen-substituted phenoxy amines .
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride
- Structure: Phenoxy-CF₃ group attached to the second carbon of the propane chain (positional isomer).
- Molecular Formula: C₁₀H₁₃ClF₃NO (MW: 255.66 g/mol) .
- Key Differences : Altered spatial arrangement may influence binding to biological targets. Research indicates positional isomers exhibit distinct pharmacokinetic profiles .
3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride
- Structure: Additional phenyl group on the carbon bearing the phenoxy-CF₃ moiety.
- Molecular Formula: C₁₆H₁₅F₃NO·HCl (MW: 345.75 g/mol) .
Enantiomers and Impurities
- (R)- and (S)-Enantiomers : Fluoxetine’s enantiomers show differences in metabolic pathways and potency. The target compound’s enantiomers (if chiral) may similarly exhibit divergent biological activities .
- Impurities: Common impurities in Fluoxetine synthesis include N-methyl-3-phenylpropan-1-amine hydrochloride (lacking phenoxy-CF₃) and positional isomers .
Physicochemical and Pharmacological Data
Biological Activity
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted phenoxy compound, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, particularly in terms of metabolic stability and receptor binding affinity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H18F3NO
- Molecular Weight: 323.33 g/mol
This compound features a trifluoromethyl group attached to a phenoxy ring, which is linked to a propan-1-amine moiety. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to increased inhibition of target enzymes or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter uptake, similar to other trifluoromethyl-containing drugs that have shown enhanced potency due to structural modifications.
- Receptor Binding: It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and anxiety disorders.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects: Preliminary studies suggest that compounds with similar structures exhibit serotonin reuptake inhibition, which can alleviate symptoms of depression.
- Anti-inflammatory Properties: Trifluoromethyl compounds are often studied for their anti-inflammatory effects, potentially through modulation of cytokine production.
- Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains, suggesting potential applications in treating infections.
Study 1: Antidepressant Activity
A study conducted on a related compound demonstrated that the introduction of a trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound may similarly enhance antidepressant effects through serotonin modulation .
Study 2: Enzyme Interaction
Research investigating the interaction between trifluoromethylated compounds and specific enzymes revealed that these compounds could effectively inhibit enzyme activity related to inflammatory pathways. This was evidenced by reduced levels of inflammatory markers in treated cell cultures .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step protocols, including nucleophilic substitution of a trifluoromethylphenol derivative with a propane-1-amine precursor, followed by hydrochloric acid salt formation. Critical parameters include:
- Temperature control (e.g., maintaining 0–5°C during amine coupling to minimize side reactions).
- Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity).
- Purification methods (crystallization or column chromatography to isolate high-purity product) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the amine and trifluoromethylphenoxy group connectivity. ¹⁹F NMR specifically verifies the trifluoromethyl substitution pattern.
- X-ray crystallography : Resolves bond angles and distances, critical for understanding stereoelectronic effects on biological activity .
Q. What are the key structural features influencing its biological activity?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenoxy-propanamine backbone facilitates receptor binding. Comparative studies with difluorophenyl analogs (e.g., 3-(3,4-difluorophenoxy)propan-1-amine) highlight the role of fluorine substitution in modulating potency .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent and catalyst selection. The ICReDD framework integrates reaction path searches with experimental data to reduce trial-and-error steps. For example, optimizing the coupling step using calculated activation energies can improve yields by 15–20% .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C).
- Structural analogs analysis : Evaluate activity trends in derivatives (e.g., replacing the trifluoromethyl group with methoxy or chlorine).
- In silico docking : Use molecular dynamics to identify binding site variations across receptor isoforms .
Q. What strategies mitigate impurities during synthesis, such as byproducts from incomplete amine coupling?
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track amine consumption.
- Stepwise quenching : Add reagents in controlled aliquots to prevent excess activation of intermediates.
- Advanced purification : Employ preparative HPLC with a C18 column to separate polar byproducts .
Q. How can researchers design derivatives to improve pharmacokinetic properties like solubility or metabolic stability?
- Functional group modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the propane chain terminus.
- Prodrug strategies : Mask the amine as an acetylated or carbamate derivative for enhanced bioavailability.
- Computational ADMET prediction : Tools like SwissADME assess logP, CYP450 interactions, and solubility to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
